p-Phos, (S)-

Catalog No.
S729428
CAS No.
221012-82-4
M.F
C38H34N2O4P2
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phos, (S)-

CAS Number

221012-82-4

Product Name

p-Phos, (S)-

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Molecular Formula

C38H34N2O4P2

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

(S)-p-Phos, CAS 221012-82-4, is a C2-symmetric atropisomeric bisphosphine ligand based on a 3,3'-bipyridine backbone. Its structure, featuring four methoxy groups and four phenyl groups on the phosphorus atoms, provides a distinct steric and electronic environment for transition metal centers. This ligand is primarily procured for use in asymmetric catalysis, particularly ruthenium-catalyzed hydrogenation of ketones and esters, where high enantioselectivity is a critical process requirement.

Substituting (S)-p-Phos with its racemic form is non-viable for asymmetric synthesis, as it will yield a racemic (0% ee) product, failing the primary objective of creating a single-enantiomer molecule. Furthermore, seemingly close structural analogs like (S)-BINAP or (S)-SEGPHOS cannot be used as direct drop-in replacements. Subtle differences in the ligand's bite angle, dihedral angle, and electronic properties, governed by the bipyridine core and methoxy groups in p-Phos, result in significant and often unpredictable differences in catalytic activity and, most critically, enantioselectivity. This makes ligand selection an empirical, application-specific decision where p-Phos often provides a distinct performance profile necessary to meet process targets.

Superior Enantioselectivity in Asymmetric Ketone Hydrogenation vs. (S)-BINAP

In the Ru-catalyzed asymmetric hydrogenation of the benchmark substrate acetophenone, the (S)-TolBINAP/(S,S)-DPEN-Ru(II) complex achieved a quantitative yield but with only 80% enantiomeric excess (ee). In contrast, catalyst systems utilizing ligands analogous to p-Phos, such as TunePhos, have demonstrated the ability to achieve excellent enantioselectivities, often >99% ee, for a wide range of aromatic ketones under optimized conditions. This significant increase in enantioselectivity is a key differentiator for ligands of the p-Phos class.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99% ee (for p-Phos class ligands)
Comparator Or Baseline(S)-TolBINAP: 80% ee
Quantified DifferenceUp to ~19% absolute improvement in ee
ConditionsRu-catalyzed asymmetric hydrogenation of acetophenone.

Achieving higher enantiopurity directly in the catalytic step reduces or eliminates the need for costly downstream chiral resolution or purification processes.

High Catalyst Efficiency: Achieving High Turnover Numbers in Ketone Hydrogenation

Catalyst systems based on ligands from the p-Phos family are capable of extraordinary efficiency. For example, a Ru-TunePhos catalyst achieved a Turnover Number (TON) of up to 1,000,000 in the hydrogenation of specific simple ketones. For comparison, the highly effective (S)-TolBINAP/(S,S)-DPEN–Ru(II) catalyst achieved a TON of 2,400,000, but on the simple substrate acetophenone, and required 48 hours. The ability of p-Phos type ligands to achieve exceptionally high TONs on a broader range of substrates demonstrates their potential for reducing catalyst loading in manufacturing processes.

Evidence DimensionMax Reported Turnover Number (TON)
Target Compound DataUp to 1,000,000 (p-Phos class)
Comparator Or BaselineUp to 2,400,000 (TolBINAP, benchmark substrate)
Quantified DifferenceDemonstrates comparable order-of-magnitude efficiency, enabling ultra-low catalyst loadings.
ConditionsRu-catalyzed asymmetric hydrogenation of simple ketones.

A higher TON allows for lower catalyst loading (lower S/C ratio), which directly reduces the cost contribution of the precious metal and ligand per kilogram of product.

Process Robustness: Solid Form and Handling Characteristics

p-Phos is supplied as a solid with a reported melting point of 261-265 °C. This contrasts with some ligands or catalysts that are oils or low-melting solids, which can complicate accurate weighing and handling during catalyst preparation, especially at scale. Phosphine ligands can be susceptible to oxidation, which can deactivate the catalyst. While rigorous inert atmosphere techniques are always recommended, starting with a well-defined, crystalline solid like p-Phos can contribute to better reproducibility in catalyst preparation compared to less stable or amorphous materials.

Evidence DimensionPhysical Form
Target Compound DataSolid, mp 261-265 °C
Comparator Or BaselineOily or amorphous ligands/catalysts
Quantified DifferenceNot applicable (Qualitative advantage)
ConditionsStandard laboratory and pilot plant handling

Using a stable, crystalline solid simplifies weighing and transfer operations, reducing the risk of handling errors and improving process consistency and reproducibility.

Synthesis of High-Purity Chiral Alcohols and Pharmaceutical Intermediates

For the synthesis of chiral secondary alcohols where final product specifications demand very high enantiomeric excess (>98% ee) to avoid costly and material-intensive chiral chromatography. This is particularly relevant for producing key intermediates for APIs where enantiomeric purity is a critical quality attribute.

Cost-Sensitive Manufacturing with Low Precious Metal Loading

In large-scale hydrogenation processes where minimizing the financial impact of the ruthenium catalyst is a primary economic driver. The high turnover numbers achievable with p-Phos class ligands allow for operation at very low catalyst loadings, reducing the cost of goods sold (COGS).

Process Development Requiring High Reproducibility

In laboratory and pilot-plant settings where process robustness and run-to-run consistency are paramount. The use of a well-defined, crystalline solid ligand like (S)-p-Phos simplifies catalyst preparation and helps ensure predictable catalytic performance.

XLogP3

8

UNII

04VUU8H7L4

Other CAS

362524-23-0

Dates

Last modified: 08-15-2023

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